molecular formula C13H24N2O2 B2656383 tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate CAS No. 960294-14-8

tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate

Katalognummer B2656383
CAS-Nummer: 960294-14-8
Molekulargewicht: 240.347
InChI-Schlüssel: DVVJBQZUAYJBAX-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate” is a chemical compound with the CAS Number: 960294-14-8 . It has a molecular weight of 240.35 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate . The InChI code for the compound is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-5-7-13(15)6-4-8-14-10-13/h14H,4-10H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 240.34 g/mol . It is solid in physical form . The compound should be stored in a refrigerator .

Wissenschaftliche Forschungsanwendungen

Supramolecular Arrangements

Tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate plays a role in the formation of supramolecular arrangements. Studies have shown that derivatives of diazaspiro[4.5]decane, including tert-butyl variants, are involved in crystal structures, demonstrating the influence of substituents on the cyclohexane ring in these arrangements. This highlights their potential in crystallography and molecular design (Graus et al., 2010).

Conformational Analysis in Peptide Synthesis

The compound is used in the synthesis of spirolactams, which are considered as conformationally restricted pseudopeptides. These compounds, including tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate derivatives, have been used in peptide synthesis as constrained surrogates of dipeptides. Their conformational properties have been analyzed, demonstrating their utility in designing peptide analogues (Fernandez et al., 2002).

NMR Analysis for Configurational Assignments

The compound is significant in NMR (Nuclear Magnetic Resonance) spectroscopy for assigning relative configurations of spirodecanes. Research involving tert-butyl substituted diazaspiro[4.5]decanes has provided valuable insights into their stereochemistry, as evidenced by NMR spectroscopy (Guerrero-Alvarez et al., 2004).

Spirocyclic Compounds Synthesis

The tert-butyl variant of 1,7-diazaspiro[4.5]decane-1-carboxylate has been utilized in the synthesis of spirocyclic compounds, which are significant in the development of biologically active heterocyclic compounds. This showcases its importance in medicinal chemistry and drug development (Moskalenko & Boev, 2012).

Stereochemical Analysis in Chemical Synthesis

Research on derivatives of tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate has contributed to the understanding of stereochemical aspects in chemical synthesis. These studies offer insights into the synthesis pathways and structural properties of spiro compounds, which are crucial in various fields of chemistry (Hernández-Ibáñez et al., 2020).

Mirror Symmetry in Molecular Structures

The study of tert-butyl substituted triazaspiro[4.5]decanes reveals the existence of mirror symmetry in molecular structures. This aspect is significant in the field of stereochemistry and molecular design (Dong et al., 1999).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements are P261 and P280 .

Eigenschaften

IUPAC Name

tert-butyl 1,9-diazaspiro[4.5]decane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-5-7-13(15)6-4-8-14-10-13/h14H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVJBQZUAYJBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate

Synthesis routes and methods

Procedure details

To a solution of 7-benzyl-6-oxo-1,7-diazaspiro[4.5]decane-1-carboxylic acid tert-butyl ester (76 mg) in tetrahydrofuran/methanol (1 ml/1 ml) was added 20% palladium hydroxide carbon (15 mg), and the mixture was hydrogenated under 4 atmospheres. The mixture was filtered through Celite under nitrogen, and the filtrate was concentrated under reduced pressure to give the titled compound (51 mg).
Name
tetrahydrofuran methanol
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
15 mg
Type
catalyst
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.